

understanding the chemical properties of N-(phosphonomethyl)glycine

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Compound of Interest

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An In-depth Technical Guide on the Chemical Properties of N-(phosphonomethyl)glycine

Introduction

N-(phosphonomethyl)glycine, commonly known as glyphosate, is an organophosphorus compound widely utilized as a broad-spectrum, non-selective systemic herbicide.^{[1][2][3]} First marketed in 1974, it has become one of the most used herbicides globally.^[1] Its efficacy stems from its ability to inhibit a specific enzymatic pathway in plants and microorganisms that is essential for the synthesis of aromatic amino acids.^{[1][4][5][6]} This technical guide provides a comprehensive overview of the core chemical properties of glyphosate, its mechanism of action, degradation pathways, and standard experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Glyphosate is an aminophosphonic acid and an analogue of the natural amino acid glycine.^[1] Its structure contains carboxylic acid, phosphonic acid, and secondary amine functional groups, which can all be ionized.^{[1][7]} This amphoteric nature allows it to exist as a series of rapidly interchanging zwitterions depending on the pH of the solution.^{[1][8]}

- IUPAC Name: 2-(phosphonomethylamino)acetic acid^[9]
- CAS Number: 1071-83-6^{[1][9]}

- Chemical Formula: $C_3H_8NO_5P$ [\[1\]](#)[\[9\]](#)
- SMILES: C(C(=O)O)NCP(=O)(O)O[\[9\]](#)

Physicochemical Properties

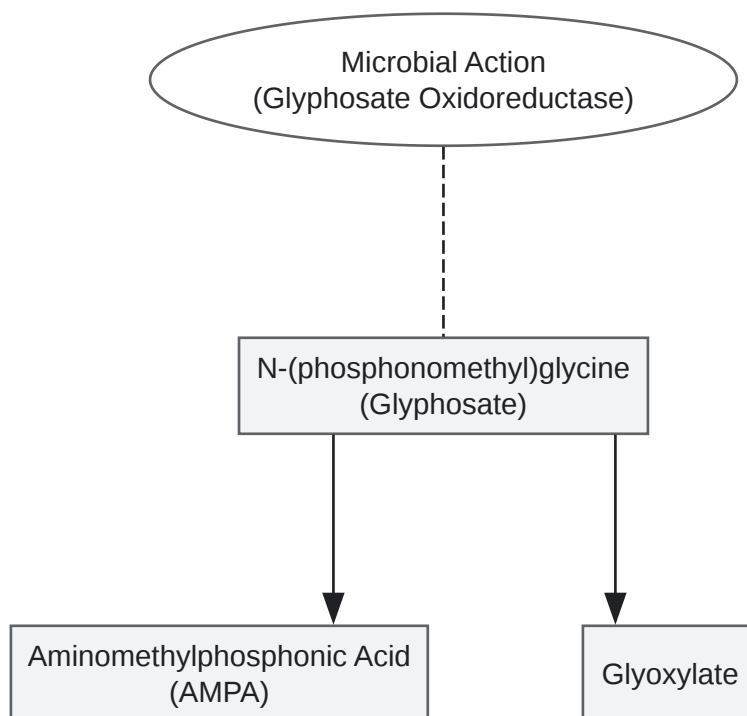
The physical and chemical characteristics of glyphosate are fundamental to its environmental fate, biological activity, and analytical detection. Key properties are summarized in the table below.

Property	Value	References
Appearance	White, odorless crystalline powder/solid.	[1] [2] [9]
Molar Mass	169.07 g/mol	[1] [9]
Melting Point	Decomposes at ~184-230 °C.	[1] [2] [3]
pKa Values	pKa ₁ : <2.0, pKa ₂ : 2.6, pKa ₃ : 5.6, pKa ₄ : 10.6	[1] [8] [9] [10]
Water Solubility	12,000 mg/L (1.2 g/100 mL) at 25 °C. Solubility is pH-dependent.	[2] [11] [12]
Organic Solvent Solubility	Generally insoluble in common organic solvents (e.g., acetone, ethanol, xylene).	[2] [11] [13]
Vapor Pressure	9.8×10^{-8} mm Hg at 25 °C (non-volatile).	[9]
Log K _{ow} (Octanol-Water)	< -3.4	[11]

Stability and Degradation

Glyphosate is relatively stable to chemical hydrolysis at various pH levels and does not readily undergo photodegradation.[\[5\]](#)[\[9\]](#)[\[14\]](#) Its primary route of degradation in the environment is through microbial metabolism in soil and water.[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) The main degradation pathway

involves the cleavage of the C-N bond by the enzyme glyphosate oxidoreductase, yielding aminomethylphosphonic acid (AMPA) and glyoxylate.[14][17] AMPA is the principal metabolite of glyphosate found in the environment.[14][16][17]



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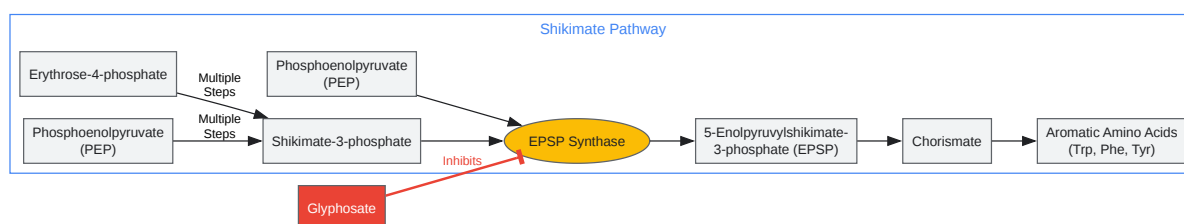
Caption: Primary microbial degradation pathway of glyphosate.

Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity is derived from its specific inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[1][4][5] This enzyme is critical in the shikimate pathway, a seven-step metabolic route used by plants, bacteria, fungi, and algae to synthesize the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[14][18] This pathway is absent in animals, which is a primary reason for glyphosate's low direct toxicity to mammals.[5]

By blocking EPSP synthase, glyphosate prevents the synthesis of these essential amino acids, leading to a halt in protein production and growth.[5][14] This inhibition causes the

accumulation of shikimate within the plant tissues, diverting significant energy and carbon resources, which ultimately leads to the plant's death over several days to weeks.[4][5]



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Caption: Inhibition of the EPSPS enzyme in the shikimate pathway by glyphosate.

Experimental Protocols

Protocol: Determination of Acid Dissociation Constants (pKa)

The pKa values of glyphosate can be determined using potentiometric titration, a standard method for polyprotic acids.

- **Preparation:** Prepare a standard aqueous solution of glyphosate of known concentration (e.g., 0.01 M). Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
- **Titration Setup:** Place a known volume of the glyphosate solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution.
- **Titration:** Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- **Data Collection:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

- **Analysis:** Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For glyphosate's four pKa values, multiple inflection points will be observed, which can be analyzed using first or second derivative plots to accurately determine the equivalence points.

Protocol: Assessment of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for determining water solubility.

- **Preparation:** Add an excess amount of solid glyphosate to a known volume of deionized water in a flask.
- **Equilibration:** Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests should establish the time required to reach equilibrium.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.
- **Sampling and Analysis:** Carefully extract an aliquot of the clear, saturated aqueous solution.
- **Quantification:** Determine the concentration of glyphosate in the aliquot using a suitable analytical method, such as HPLC-MS/MS (as described below). The resulting concentration represents the water solubility at the specified temperature.

Protocol: Analytical Quantification in Aqueous Samples

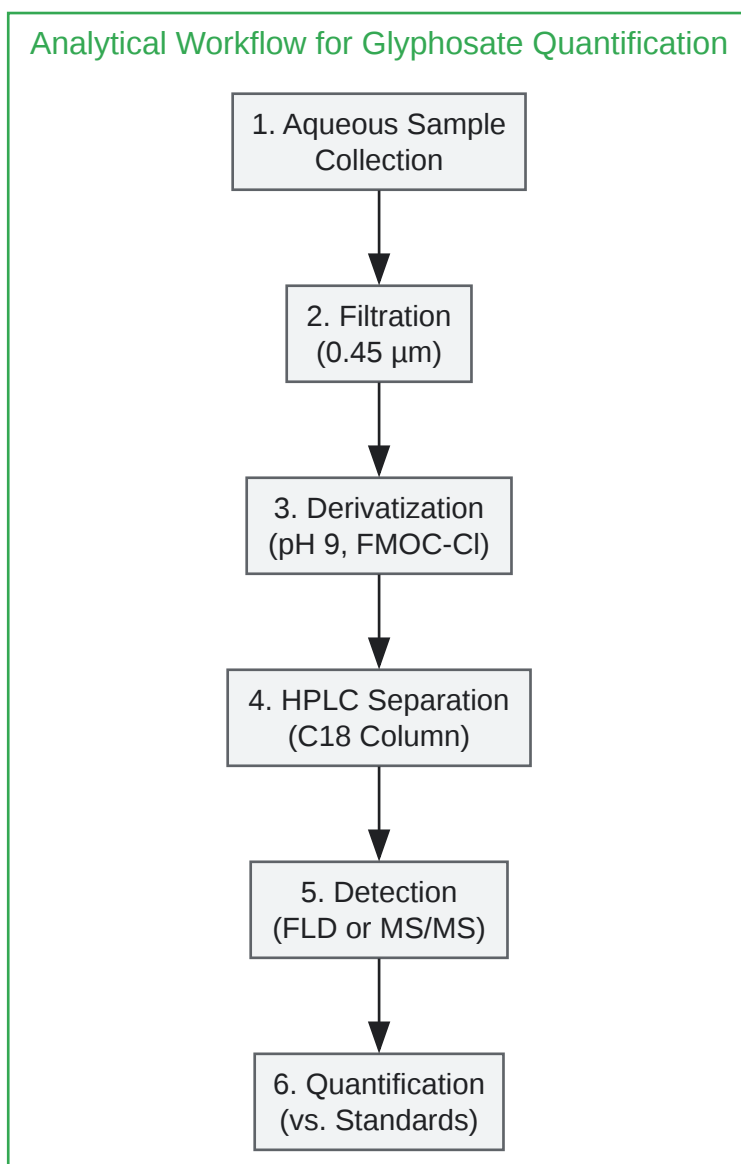
Due to its high polarity and lack of a strong chromophore, glyphosate analysis typically requires derivatization followed by chromatography.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- **Sample Preparation:** Collect the aqueous sample. Filter it through a 0.45 µm filter to remove particulate matter.
- **Derivatization:** Adjust the sample pH to alkaline (e.g., pH 9) using a borate buffer. Add a solution of 9-fluorenylmethylchloroformate (FMOC-Cl) in a water-miscible organic solvent

(e.g., acetonitrile).[\[21\]](#)[\[23\]](#) Allow the reaction to proceed at room temperature for a set time (e.g., 30-60 minutes) to form a highly fluorescent derivative.

- Extraction (Optional): To remove excess FMOC-Cl and other interferences, a liquid-liquid extraction with a non-polar solvent like diethyl ether can be performed.[\[23\]](#) The aqueous phase containing the derivatized glyphosate is retained for analysis.
- Chromatographic Analysis: Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reversed-phase column.
- Detection: Use a fluorescence detector (FLD) set to the appropriate excitation and emission wavelengths for the FMOC derivative, or a tandem mass spectrometer (MS/MS) for higher sensitivity and specificity.[\[22\]](#)[\[23\]](#)[\[24\]](#)
- Quantification: Quantify the glyphosate concentration by comparing the peak area of the sample to a calibration curve prepared from known standards that have undergone the same derivatization procedure.

Analytical Workflow for Glyphosate Quantification



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